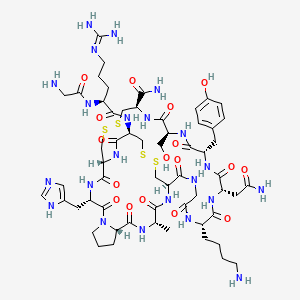

H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2

説明

H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2 is a synthetic peptide featuring 15 amino acids with three cysteine residues forming two disulfide bonds (Cys(1)-Cys(1) and Cys(2)-Cys(2)). The sequence includes charged residues (Arg, Lys, His), hydrophobic residues (Ala, Pro, Tyr), and polar uncharged residues (Ser, Asn). Glycine provides structural flexibility, while proline introduces rigidity. Analytical methods such as HILIC-MRM-MS (hydrophilic interaction liquid chromatography-multiple reaction monitoring mass spectrometry) could be employed for its characterization, given its hydrophilic and charged residues .

特性

IUPAC Name |

(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-43-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-7-(4-aminobutyl)-10-(2-amino-2-oxoethyl)-16-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-27-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontane-19-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H88N22O17S4/c1-28-47(87)77-39-24-99-101-26-41(78-50(90)33(70-44(84)19-60)7-4-14-66-58(63)64)55(95)79-40(54(94)74-36(17-30-20-65-27-68-30)57(97)80-15-5-8-42(80)56(96)69-28)25-100-98-23-38(46(62)86)76-53(93)37(22-81)75-51(91)34(16-29-9-11-31(82)12-10-29)72-52(92)35(18-43(61)83)73-49(89)32(6-2-3-13-59)71-45(85)21-67-48(39)88/h9-12,20,27-28,32-42,81-82H,2-8,13-19,21-26,59-60H2,1H3,(H2,61,83)(H2,62,86)(H,65,68)(H,67,88)(H,69,96)(H,70,84)(H,71,85)(H,72,92)(H,73,89)(H,74,94)(H,75,91)(H,76,93)(H,77,87)(H,78,90)(H,79,95)(H4,63,64,66)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUYGZMUMCKQPG-JCXWEINESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=C(C=C3)O)CO)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=C(C=C3)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC5=CN=CN5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H88N22O17S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1493.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88217-10-1 | |

| Record name | alpha-Conotoxin M I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088217101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88217-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling of amino acids: Each amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides.

化学反応の分析

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation, which is crucial for the peptide’s stability.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or air oxidation can be used to form disulfide bonds.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitution can be achieved using standard SPPS techniques.

Major Products Formed

Disulfide-bonded peptides: Oxidation of cysteine residues results in the formation of disulfide bonds, stabilizing the peptide structure.

Reduced peptides: Reduction of disulfide bonds yields free thiol groups.

科学的研究の応用

Peptides like “H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2” have numerous applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and as catalysts in chemical reactions.

Biology: Serve as models for studying protein folding, structure, and function.

Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based vaccines.

Industry: Used in the development of biosensors and as components in various biotechnological applications.

作用機序

The mechanism of action of peptides depends on their specific sequence and structure. For example, peptides with disulfide bonds can mimic the structure of natural proteins, allowing them to interact with specific molecular targets. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition, receptor activation, or antimicrobial activity.

類似化合物との比較

Comparison with Similar Compounds

The peptide is compared below with structurally or functionally related compounds based on sequence, disulfide bonding, physicochemical properties, and analytical approaches.

Table 1: Structural and Functional Comparison

Key Observations

Disulfide Bonding: The target peptide has two disulfide bonds, offering moderate stability compared to linear peptides (e.g., Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2) but less than conotoxins (3 bonds) . Compounds with three disulfide bonds (e.g., ω-conotoxins) exhibit higher structural rigidity and target specificity for ion channels .

Charge and Solubility :

- The target peptide’s Arg, Lys, and His residues confer a net positive charge, enhancing solubility in hydrophilic environments (e.g., HILIC mobile phases) .

- Lys/Arg-rich peptides () may face challenges in crossing lipid membranes despite favorable solubility .

Conotoxins utilize motifs like Thr-Met-Tyr-Asp for channel binding, highlighting the role of specific residues in bioactivity .

Analytical Techniques: Charged peptides (target, ) are well-suited for HILIC-MRM-MS . Conotoxins require LC-MS and bioactivity assays due to their therapeutic applications .

生物活性

H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2 is a peptide with a complex structure that exhibits various biological activities. This article explores its biological significance, mechanisms of action, and potential applications based on recent research findings.

Structure and Composition

The peptide consists of 14 amino acids, including multiple cysteine residues that can form disulfide bonds, contributing to its structural stability and biological function. The sequence can be represented as follows:

1. Antioxidant Properties

Research indicates that peptides with cysteine residues exhibit significant antioxidant activity. Cysteine can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The presence of multiple cysteine residues in this peptide suggests a strong potential for antioxidant activity.

2. Antimicrobial Activity

Peptides similar to this compound have shown antimicrobial properties against a variety of pathogens. The basic amino acids (like Arg and Lys) enhance the peptide's ability to disrupt microbial membranes, leading to cell lysis .

3. Modulation of Immune Response

Peptides can modulate immune responses by interacting with immune cells. This specific peptide may enhance the activity of T-cells and macrophages, promoting an adaptive immune response. Studies have shown that peptides can act as immunomodulators, influencing cytokine production and immune cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Interaction : The positively charged amino acids (Arg and Lys) facilitate binding to negatively charged microbial membranes.

- Redox Reactions : Cysteine residues participate in redox reactions, providing antioxidant defense.

- Signal Transduction : The peptide may activate signaling pathways involved in immune responses.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of peptides derived from food proteins, including those rich in cysteine. The results demonstrated that peptides with multiple cysteine residues exhibited higher radical scavenging activity compared to those without .

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to assess the antimicrobial properties of similar peptides against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with the peptide, suggesting its potential as a natural preservative or therapeutic agent .

Research Findings Summary

Q & A

Q. How are cell-based assays designed to validate bioactivity?

- Methodological Answer :

- Reporter assays : Transfect cells with luciferase reporters under target gene promoters.

- Functional assays : Measure cAMP levels (ELISA) or calcium flux (Fluo-4 dye) for GPCR-linked activity.

- Dose-response curves : Calculate EC50 values using nonlinear regression analysis .

Data Contradiction Analysis

- Example : Variability in EC50 values across studies may arise from:

- Batch differences : Impurities (>95% purity required) or misfolded isomers.

- Assay conditions : Serum-containing vs. serum-free media alter peptide stability.

- Species specificity : Human vs. murine receptor isoforms may have divergent binding affinities.

- Solution : Validate peptide integrity (HPLC/MS) and standardize protocols using guidelines from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。